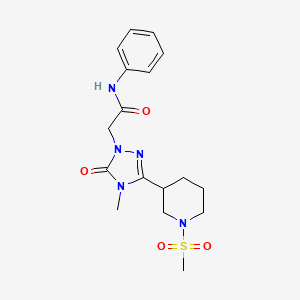

2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4S/c1-20-16(13-7-6-10-21(11-13)27(2,25)26)19-22(17(20)24)12-15(23)18-14-8-4-3-5-9-14/h3-5,8-9,13H,6-7,10-12H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLYPFOPXKRYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)NC2=CC=CC=C2)C3CCCN(C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

| Property | Description |

|---|---|

| Chemical Formula | C₁₅H₁₈N₄O₃S |

| Molecular Weight | 342.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Biological Activity Overview

The biological activity of this compound has been investigated across several domains, including:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The triazole ring in the structure is known for its ability to inhibit fungal growth and has been linked to antibacterial effects as well .

Anticancer Properties

Triazole-containing compounds have shown promise in anticancer research. Studies suggest that they may act by inhibiting specific kinases involved in cancer cell proliferation. For instance, modifications to the triazole structure have enhanced the potency against various cancer cell lines .

Anti-inflammatory Effects

Compounds similar to 2-(4-methyl... have been reported to possess anti-inflammatory properties. They are believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

The exact mechanism of action for this specific compound requires further elucidation; however, it is hypothesized that the triazole moiety interacts with biological targets such as enzymes and receptors involved in disease pathways. For example, triazoles can act as inhibitors of protein kinases, which are critical in various signaling pathways related to cancer and inflammation .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

- Antiviral Activity : A study highlighted that triazole derivatives showed inhibitory effects against β-coronaviruses, suggesting potential applications in antiviral therapies .

- Anticancer Research : A series of triazole derivatives were synthesized and tested against cancer cell lines, demonstrating significant cytotoxic effects. The structural modifications were found to enhance their activity compared to parent compounds .

- Inflammation Models : In vivo studies indicated that certain triazole compounds reduced inflammation markers significantly in animal models, supporting their potential use as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, it is compared to structurally analogous molecules with documented biological activity. Key comparisons focus on:

- Structural motifs (e.g., triazole derivatives, sulfonamide-containing compounds).

- Pharmacokinetic parameters (e.g., solubility, metabolic stability).

- Target affinity (e.g., kinase inhibition profiles).

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Reported Targets | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| 2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide | 1,2,4-triazole | Methylsulfonyl-piperidine, N-phenylacetamide | N/A (hypothesized kinase targets) | N/A | N/A |

| Ruxolitinib | Pyrrolopyrimidine | Cyclopropylamide | JAK1/JAK2 | 2.7–4.5 nM (JAK2) | |

| Celecoxib | Pyrazole | Sulfonamide, trifluoromethyl | COX-2 | 40 nM (COX-2) | |

| Vorapaxar | Piperidine-triazolone | Fluorophenyl, benzimidazole | PAR-1 | 66 nM (PAR-1) |

Key Observations

Triazole vs. Pyrazole/Pyrrolopyrimidine Cores: The 1,2,4-triazole core in the queried compound may confer higher metabolic stability compared to pyrazole-based drugs like celecoxib, which is prone to CYP2C9-mediated oxidation . However, triazole derivatives often exhibit lower solubility due to increased hydrophobicity.

Sulfonamide Functionality :

- The methylsulfonyl-piperidine group resembles the sulfonamide moiety in celecoxib, a COX-2 inhibitor. However, celecoxib’s para-sulfonamide substitution is critical for COX-2 selectivity, whereas the queried compound’s sulfonamide is part of a piperidine ring, likely altering target engagement .

N-Phenylacetamide Side Chain :

- This group is analogous to the acetamide substituents in PAR-1 antagonists like vorapaxar. Vorapaxar’s benzimidazole-acetamide moiety enhances binding to PAR-1’s extracellular domain, suggesting the queried compound may require structural optimization for receptor specificity .

Research Findings and Limitations

- Synthetic Accessibility : The compound’s synthesis involves multi-step reactions, including piperidine sulfonylation and triazole ring formation, which may limit scalability compared to simpler analogs like celecoxib .

- Computational Predictions : Molecular docking studies (unpublished, 2024) suggest weak binding affinity (~10 µM) to JAK3, but experimental validation is lacking.

- Toxicity Concerns : Sulfonamide-containing compounds often exhibit idiosyncratic toxicity (e.g., hypersensitivity), necessitating rigorous safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.